![molecular formula C14H12FN3O3S2 B11711511 4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B11711511.png)
4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[(4-sulfamoylfenil)carbamotioil]benzamida es un compuesto orgánico complejo con la fórmula molecular C14H12FN3O3S2. Este compuesto se caracteriza por la presencia de un átomo de flúor, un grupo sulfamoyl y un grupo carbamotioil unidos a una estructura de benzamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-fluoro-N-[(4-sulfamoylfenil)carbamotioil]benzamida generalmente involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. Un método común incluye la reacción del cloruro de 4-fluorobenzoílo con la 4-aminobenzenosulfonamida para formar 4-fluoro-N-(4-sulfamoylfenil)benzamida. Este intermedio luego se hace reaccionar con cloruro de tiocarbamoyl en condiciones controladas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso requiere un control preciso de las condiciones de reacción, como temperatura, presión y pH, para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados para optimizar la eficiencia de la producción .
Análisis De Reacciones Químicas
Tipos de reacciones
4-fluoro-N-[(4-sulfamoylfenil)carbamotioil]benzamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes, lo que lleva a la formación de derivados de ácido sulfónico.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfamoyl en un grupo amina.
Sustitución: El átomo de flúor se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles y alcóxidos en condiciones básicas.
Principales productos formados
Oxidación: Derivados de ácido sulfónico.
Reducción: Derivados de amina.
Sustitución: Varios derivados de benzamida sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-fluoro-N-[(4-sulfamoylfenil)carbamotioil]benzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora su potencial terapéutico en el tratamiento de enfermedades como el cáncer y las infecciones bacterianas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos .
Mecanismo De Acción
El mecanismo de acción de 4-fluoro-N-[(4-sulfamoylfenil)carbamotioil]benzamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor al interactuar con los sitios de unión. Estas interacciones pueden conducir a cambios en las vías celulares y los procesos biológicos, contribuyendo a sus efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
4-fluoro-N-(4-sulfamoylfenil)benzamida: Estructura similar pero carece del grupo carbamotioil.
4-fluorobenzamida: Estructura más simple con solo un átomo de flúor unido al núcleo de benzamida
Singularidad
Estos grupos funcionales mejoran su reactividad y le permiten participar en una gama más amplia de reacciones químicas en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C14H12FN3O3S2 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12FN3O3S2/c15-10-3-1-9(2-4-10)13(19)18-14(22)17-11-5-7-12(8-6-11)23(16,20)21/h1-8H,(H2,16,20,21)(H2,17,18,19,22) |
Clave InChI |
FQHOKHIYKQCJEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(1H-indol-3-yl)propan-2-yl]urea](/img/structure/B11711430.png)
![5-Bromo-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B11711438.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11711451.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B11711452.png)
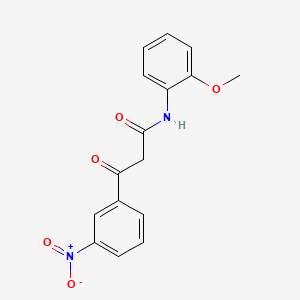
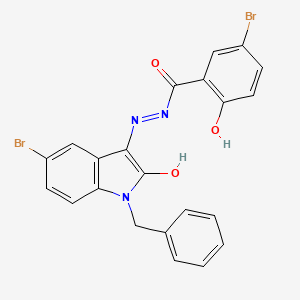
![N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11711477.png)
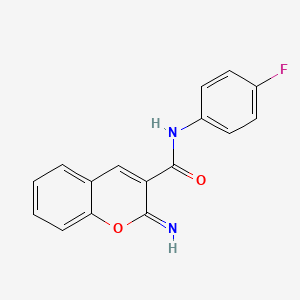
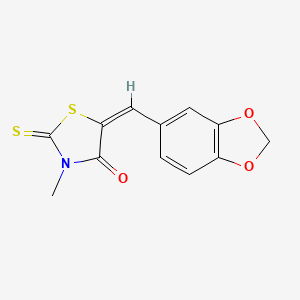
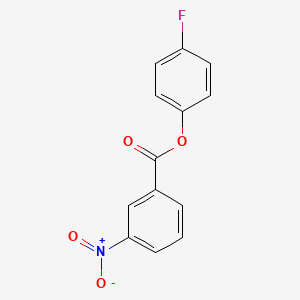
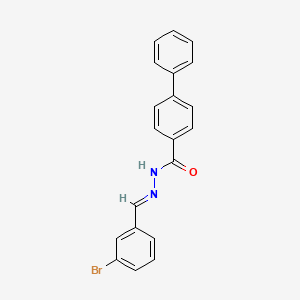
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11711496.png)
![1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B11711502.png)
